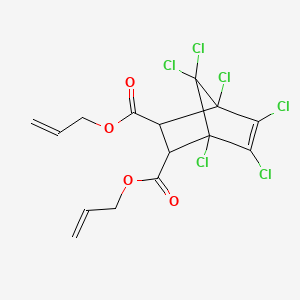

Chlorendic acid, diallyl ester

Description

Historical Development and Synthetic Genesis of Diallyl Chlorendate

The development of diallyl chlorendate is rooted in the mid-20th century advancements in polymer science, driven by the need for high-performance materials in industries such as aerospace. researchgate.net The synthesis of diallyl chlorendate is primarily achieved through the esterification of chlorendic anhydride (B1165640) with allyl alcohol. Chlorendic anhydride itself is a Diels-Alder adduct of hexachlorocyclopentadiene (B6142220) and maleic anhydride. This esterification process is typically conducted under controlled conditions, often using acid catalysts to facilitate the formation of the diallyl ester and drive the reaction forward by removing the water byproduct. Alternative synthesis methods include the allylation of chlorendic acid or its derivatives with allyl chloride and the chlorination of diallyl compounds. smolecule.com

For practical applications, particularly in molding compositions, diallyl chlorendate is often partially polymerized to create a prepolymer. This process is carefully controlled to prevent complete gelation, resulting in a soluble prepolymer that can be separated from the unreacted monomer and stored for future use.

Contemporary Significance in Advanced Polymer and Material Science Research

Diallyl chlorendate holds considerable importance in modern material science due to the unique properties it imparts to polymers. Its high chlorine content contributes significantly to the flame retardancy of materials, a critical feature for applications in electronics, construction, and transportation. researchgate.netbrsmeas.org The chlorinated bicyclic structure of DAC also provides exceptional resistance to hydrolysis, making it suitable for use in harsh environments such as marine coatings and hydraulic fluids.

In the realm of advanced polymers, DAC is utilized as a photoinitiator in UV-curable systems. gelest.com Upon exposure to UV radiation, it generates free radicals that initiate the crosslinking of polymer matrices, a process vital for producing fire-retardant and hydrolysis-resistant polymers. Research has also explored its use in creating tough, impact-resistant composites with high heat and chemical resistance. gelest.com

Methodologies for Structural Confirmation in Research Contexts

The structural confirmation of diallyl chlorendate and its polymers is conducted using a variety of analytical techniques. Standard methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for assessing purity and monitoring reaction kinetics. gelest.com For detailed structural elucidation, spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. gelest.comgoogle.com Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight distribution of DAC-based polymers. gelest.com

Overview of Research Trajectories and Academic Relevance

Current research on diallyl chlorendate is focused on several key areas. One significant trajectory is the development of new and improved flame-retardant materials. researchgate.net Researchers are also investigating its potential in high-performance composites and coatings for demanding applications. gelest.com The study of its polymerization kinetics and the mechanisms of network formation in thermosetting resins remains an active area of academic inquiry. smolecule.com This includes understanding the interplay between intermolecular crosslinking and intramolecular cyclization reactions that dictate the final properties of the polymer network. smolecule.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of Diallyl Chlorendate

| Property | Value | References |

| Molecular Formula | C₁₅H₁₂Cl₆O₄ | smolecule.com |

| Molecular Weight | 468.97 g/mol | smolecule.com |

| Appearance | Colorless to pale yellow, high-viscosity liquid | fujifilm.comgelest.com |

| Density | 1.56 g/cm³ | chemsrc.com |

| Solubility | Insoluble in water; soluble in benzene (B151609) and methanol | fujifilm.com |

| Flash Point | 104 °C | gelest.com |

Table 2: Comparative Properties of Diallyl Esters

| Compound | Polymerization Rate | Hydrolysis Resistance | Thermal Stability | Key Feature | References |

| Diallyl Chlorendate (DAC) | High (UV-activated) | Excellent | Moderate | Flame retardancy | |

| Diallyl Phthalate (B1215562) (DAP) | Moderate | Poor | Low | Electrical insulation | |

| Diallyl Isophthalate (DAIP) | - | - | Higher than DAP | High-temperature applications | |

| Diallyl Maleate (DAM) | More reactive than DAC | - | - | Fast polymerization |

Structure

3D Structure

Properties

CAS No. |

3232-62-0 |

|---|---|

Molecular Formula |

C15H12Cl6O4 |

Molecular Weight |

469 g/mol |

IUPAC Name |

bis(prop-2-enyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

InChI |

InChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2 |

InChI Key |

CJKWEXMFQPNNTL-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |

Other CAS No. |

3232-62-0 |

Origin of Product |

United States |

Ii. Advanced Synthetic Routes and Precursor Utilization in Diallyl Chlorendate Production

Esterification and Transesterification Strategies for Diallyl Chlorendate Synthesis

The primary method for producing diallyl chlorendate is through the esterification of chlorendic anhydride (B1165640) with allyl alcohol. This process involves reacting the two primary materials, often with the use of acid catalysts to facilitate the formation of the diallyl ester. Key to this reaction is managing the conditions, such as elevated temperatures and the removal of water as a byproduct, to propel the reaction towards completion.

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The selection of a catalyst is critical in the synthesis of diallyl chlorendate, significantly impacting reaction efficiency and selectivity. Acid catalysts are typically employed to promote the ester bond formation between chlorendic anhydride and allyl alcohol. While traditional acid catalysts can be effective, challenges related to their separation from the final product and potential side reactions have led to the exploration of alternative catalytic systems.

The reaction can also be initiated by free radical initiators, such as tert-butyl perbenzoate or dicumyl peroxide, particularly when incorporating diallyl chlorendate into molding compositions. Furthermore, diallyl chlorendate itself can function as a photoinitiator in systems that are curable by ultraviolet (UV) light. When exposed to UV radiation, it generates free radicals that start the crosslinking process in polymer matrices, a crucial step for creating polymers that are resistant to hydrolysis and fire.

| Catalyst Type | Example(s) | Role in Synthesis |

| Acid Catalysts | General acid catalysts, acid chlorides | Facilitate ester bond formation during esterification. |

| Free Radical Initiators | tert-butyl perbenzoate, dicumyl peroxide | Used to cure molding compositions containing diallyl chlorendate. |

| Photoinitiation | Diallyl chlorendate itself | Generates free radicals upon UV exposure to initiate crosslinking in UV-curable systems. |

Process Optimization for High-Yield and High-Purity Diallyl Chlorendate Synthesis

Optimizing the synthesis process is crucial for achieving high yields and purity of diallyl chlorendate. The esterification reaction requires careful control of conditions to prevent side reactions and ensure the desired product is obtained efficiently. Elevated temperatures are typically used to drive the reaction, along with methods to remove the water byproduct, which helps to shift the equilibrium towards the formation of the diallyl ester.

For applications in molding compositions, diallyl chlorendate is often partially polymerized to form a prepolymer. This process is controlled to stop short of gelation, resulting in a soluble prepolymer that can be separated from the unreacted monomer. Additives like epoxy compounds may be introduced to control the sublimation of chlorinated components and enhance thermal stability.

Precursor Chemistry and Reactivity in Diallyl Chlorendate Formation

Diels-Alder Cycloaddition in Chlorendic Acid Genesis

The foundational precursor to diallyl chlorendate is chlorendic acid, which is synthesized via a Diels-Alder reaction. ebi.ac.uk This [4+2] cycloaddition reaction involves the combination of a conjugated diene, hexachlorocyclopentadiene (B6142220) (HCCP), and a dienophile, maleic anhydride. inchem.orgepa.gov The reaction proceeds readily in a closed system to form chlorendic anhydride. inchem.org This anhydride is then hydrolyzed to produce chlorendic acid. ebi.ac.uk The high chlorine content of the hexachlorinated bicyclic structure is fundamental to the flame-retardant properties of the final diallyl chlorendate product.

The synthesis of chlorendic anhydride can be improved by reacting ultra-high purity hexachlorocyclopentadiene with maleic anhydride, which can allow the resulting product to be used directly in the preparation of polyester (B1180765) resins. google.com

Green Chemistry Principles in Diallyl Chlorendate Synthesis

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgirjmets.com These principles are increasingly being applied to polymer production to enhance sustainability. advancedsciencenews.comresearchgate.net Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and utilizing safer solvents and auxiliaries. ajrconline.org

In the context of diallyl chlorendate synthesis, applying green chemistry principles could involve several strategies:

Catalysis: Employing catalytic reagents is superior to stoichiometric reagents. ajrconline.org The development of more efficient and less toxic catalysts, such as biocatalysts, can minimize byproducts and energy consumption. irjmets.com

Safer Solvents: Moving away from traditional organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids reduces toxicity and environmental impact. irjmets.com

Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure where possible minimizes energy requirements. ajrconline.org Photoinitiated reactions, for example, can occur at room temperature without solvents, preventing the release of volatile organic compounds. researchgate.net

Use of Renewable Feedstocks: Utilizing raw materials from renewable sources rather than depleting ones is a core principle. ajrconline.org For instance, there is a growing interest in developing biodegradable polymers from plant-based materials to reduce reliance on fossil fuels. irjmets.com

The Diels-Alder reaction itself is considered a green synthetic methodology due to its theoretical 100% atom economy. mdpi.com Further research into sustainable reaction media, such as bio-based derived solvents, deep eutectic solvents, and water, continues to advance the green credentials of such cycloaddition reactions. mdpi.com

Iii. Polymerization Chemistry and Macro Molecular Engineering of Diallyl Chlorendate

Fundamental Mechanisms of Diallyl Chlorendate Polymerization

The polymerization of diallyl chlorendate primarily proceeds through free-radical mechanisms, typical for allyl monomers. However, the kinetics and resulting polymer architecture are significantly influenced by the characteristic reactions of the allyl functional group, including a pronounced tendency for chain transfer and cyclopolymerization.

The free-radical polymerization of diallyl monomers like diallyl chlorendate is initiated by the decomposition of a chemical initiator (e.g., a peroxide or an azo compound) to generate primary radicals. uvebtech.com The process follows the classical steps of initiation, propagation, and termination. uvebtech.comyoutube.com

Rp = kp[M][M•]

where:

kp is the rate constant for propagation

[M] is the monomer concentration

[M•] is the concentration of growing radical chains

Homopolymerization: The homopolymerization of diallyl chlorendate yields a highly crosslinked, thermoset material. Due to the presence of two allyl groups, the polymerization proceeds directly to a three-dimensional network structure. The process is often challenging to control, and the resulting polymer is typically brittle and insoluble. The aforementioned degradative chain transfer limits the kinetic chain length, resulting in a network structure that may contain a significant fraction of oligomeric species. d-nb.infonih.gov

Copolymerization: To modify its properties and improve processability, diallyl chlorendate is frequently copolymerized with other vinyl monomers, such as styrene (B11656) or methyl methacrylate. nih.gov Copolymerization allows for the incorporation of the flame-retardant chlorendate moiety into a polymer matrix with more desirable mechanical properties. The final properties of the copolymer are highly dependent on the reactivity of the comonomers and their relative proportions in the feed. stanford.edu

The behavior of monomers in a copolymerization reaction is quantified by their reactivity ratios (r1 and r2). These ratios compare the rate constant of a radical adding to its own type of monomer (homopolymerization) versus adding to the other monomer (copolymerization). fiveable.me

r1 = k11 / k12 : Ratio for radical M1• adding to monomer M1 versus monomer M2.

r2 = k22 / k21 : Ratio for radical M2• adding to monomer M2 versus monomer M1.

The values of these ratios determine the composition and sequence distribution of the resulting copolymer. stanford.edufiveable.me For instance, if r1 > 1, the growing chain ending in monomer 1 prefers to add another monomer 1. If r1 < 1, it prefers to add monomer 2. fiveable.me When r1r2 ≈ 1, an ideal random copolymer is formed. When r1r2 ≈ 0, the monomers have a strong tendency to alternate. nih.gov

Reactivity ratios are typically determined by conducting copolymerization experiments at low conversion (<10%) with varying initial monomer feed ratios. scielo.orgnih.gov The composition of the resulting copolymer is then analyzed, often using techniques like elemental analysis (for chlorine content from diallyl chlorendate) or NMR spectroscopy. nih.govscielo.org Methods such as the Fineman-Ross and Kelen-Tüdös graphical methods are then employed to calculate the reactivity ratios from this data. scielo.orgnih.gov

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type Tendency |

|---|---|---|---|---|---|

| Styrene | Di-n-dodecyl Itaconate | 0.39 | 0.22 | 0.086 | Alternating |

| Styrene | Di-n-hexadecyl Itaconate | 0.39 | 0.28 | 0.109 | Alternating |

| Styrene | Di-n-octadecyl Itaconate | 0.47 | 0.42 | 0.197 | Alternating/Random |

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 0.239 | Alternating/Random |

Data sourced for illustrative purposes from similar copolymer systems. scielo.org

The microstructure of a copolymer—referring to the arrangement and sequence of the different monomer units along the polymer chain—is a direct consequence of the monomer reactivity ratios. nih.gov This microstructure is critical as it dictates the macroscopic properties of the material. mdpi.com

For copolymers of diallyl chlorendate, the distribution of the bulky, chlorine-rich chlorendate units among the comonomer units (e.g., styrene) influences properties such as glass transition temperature, solubility, and flame retardancy. If the reactivity ratios favor alternation (r1r2 → 0), the chlorendate units will be more evenly dispersed, which can be highly effective for flame retardancy. If the ratios lead to block-like structures (r1 > 1, r2 > 1), the properties might be less uniform.

The primary technique for analyzing copolymer microstructure is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. mdpi.com By examining the chemical shifts and splitting patterns of the carbon atoms in the polymer backbone and side chains, it is possible to identify sequences of two, three, or even more monomer units (diads, triads, etc.). mdpi.com This detailed sequence information allows for the validation of kinetic models derived from reactivity ratio data and provides a deeper understanding of the relationship between the polymerization process and the final polymer architecture. nih.govmdpi.com

As a difunctional monomer, diallyl chlorendate acts as a crosslinking agent, forming a three-dimensional polymer network. rsdjournal.org The development of this network architecture is a complex process involving several competing reactions.

The polymerization of a diallyl monomer begins with the reaction of one of its allyl groups to form a linear chain with pendant, unreacted allyl groups. The growing radical chain can then react in one of two ways:

Intramolecular Cyclization: The radical at the end of a growing chain can attack the pendant allyl group on the same chain, forming a cyclic structure. This is a key feature of diallyl monomer polymerization, leading to a mechanism often referred to as cyclopolymerization. This results in a polymer backbone containing five- or six-membered rings.

Intermolecular Crosslinking: The radical on one growing chain can react with a pendant allyl group on a different polymer chain. This reaction links the two chains together, forming a crosslink and leading to the build-up of a macroscopic network.

The balance between these intramolecular and intermolecular reactions determines the final network architecture. At low monomer concentrations, intramolecular cyclization is favored. As the polymerization proceeds and polymer concentration increases, intermolecular crosslinking becomes more prevalent, leading to the gel point—the transition from a viscous liquid to an insoluble, elastic solid. The resulting thermoset network consists of polymer chains interconnected by the chlorendate units, with a structure that includes both linear segments and cyclic moieties integrated into the backbone. The crosslink density, which is the number of crosslinks per unit volume, is a critical parameter that governs the mechanical properties, thermal stability, and solvent resistance of the final material.

Homo- and Copolymerization of Diallyl Chlorendate

Integration of Diallyl Chlorendate in Unsaturated Polyester (B1180765) Resins (UPRs)

Unsaturated polyester resins (UPRs) are widely used thermosetting polymers, typically consisting of an unsaturated polyester dissolved in a reactive vinyl monomer, most commonly styrene. The curing process involves the free-radical copolymerization of the styrene with the double bonds along the polyester chain, forming a rigid, crosslinked network.

Diallyl chlorendate can be integrated into UPR formulations to enhance specific properties, most notably flame retardancy. Its high chlorine content (derived from the chlorendic acid moiety) makes it an effective flame-retardant component. gelest.com It can be incorporated in several ways:

As a Flame-Retardant Comonomer: Diallyl chlorendate can be used as a partial or complete replacement for styrene as the reactive diluent. During curing, it copolymerizes with the unsaturated sites on the polyester backbone, becoming chemically bound into the final network. This prevents the flame retardant from leaching out over time, providing permanent fire resistance.

Modification of the Polyester Backbone: While less common for the diallyl ester, the parent chlorendic acid (or its anhydride (B1165640), known as HET acid) is frequently used as a diacid component during the synthesis of the polyester itself. kompozit.org.tr This builds the halogenated structure directly into the polymer backbone.

The use of diallyl chlorendate instead of styrene can also modify the physical and mechanical properties of the cured resin. google.com Diallyl monomers generally exhibit lower shrinkage upon polymerization compared to styrene, which can be advantageous in molding applications for improving dimensional stability. google.com Furthermore, the crosslinking provided by the two allyl groups can increase the thermal stability and chemical resistance of the cured UPR. researchgate.net However, the lower reactivity of allyl monomers compared to styrene may necessitate adjustments to the curing conditions, such as using higher initiator concentrations or cure temperatures, to achieve complete conversion. d-nb.info

Role as a Reactive Monomer in Thermosetting Systems

Diallyl chlorendate functions as a reactive, cross-linking monomer in the formulation of thermosetting systems. Its primary role is to create a robust, three-dimensional polymer network upon curing. The two allyl functional groups on the molecule are susceptible to free-radical polymerization, enabling it to connect different polymer chains.

When incorporated into a resin system and exposed to heat and a free-radical initiator, the allyl groups undergo polymerization, leading to the formation of a highly cross-linked, insoluble, and infusible network. This process is characteristic of thermoset materials. The resulting polymers and composites are noted for a range of desirable properties, including:

Toughness and impact resistance. gelest.com

High heat resistance. gelest.com

Excellent chemical and water resistance. gelest.com

These characteristics make diallyl chlorendate a valuable component in the production of materials for demanding applications such as high-performance coatings, electrical insulators, and printed circuit boards. gelest.com The rigid and sterically bulky chlorinated backbone derived from chlorendic acid contributes significantly to the thermal stability and chemical inertness of the final cured product.

Influence on Polymerization Kinetics and Curing Profiles

The curing process is often monitored to determine key kinetic parameters that define the material's processing window and final properties. mdpi.commdpi.com These parameters are sensitive to the chemical composition of the resin system. mdpi.comabstractarchives.com

| Kinetic Parameter | Description | Influencing Factors |

|---|---|---|

| Polymerization Rate (Rp) | The speed at which monomer is converted to polymer. It is often expressed by a rate equation, such as Rp = k[Initiator]x[Monomer]y. researchgate.net | Initiator type and concentration, monomer structure (e.g., steric hindrance from the chlorendate core), temperature. researchgate.net |

| Degree of Conversion (DC) | The percentage of reactive functional groups (allyl groups) that have been consumed during polymerization. | Curing time, light intensity (for photo-curing), temperature, and resin composition. abstractarchives.com |

| Overall Activation Energy (Ea) | The minimum energy required to initiate the polymerization reaction. For diallyl phthalate (B1215562) polymerization, this has been estimated at 26.8 kcal/mol. researchgate.net | The specific chemical nature of the monomer and initiator system. researchgate.net |

The presence of the chlorendate moiety is expected to contribute to a higher glass transition temperature (Tg) in the cured polymer, reflecting the formation of a rigid network structure. This affects the curing profile, as vitrification (the transformation of the material into a glassy state) can trap residual reactive groups and limit the final degree of conversion.

Diallyl Chlorendate in Diallyl Phthalate (DAP) Molding Compositions

A primary application of diallyl chlorendate is as a flame-retardant additive in diallyl phthalate (DAP) molding compositions. google.com DAP resins are thermosetting plastics known for their excellent electrical insulation, thermal stability, and moisture resistance, making them suitable for high-performance electronic and electrical components. sumibe.co.jpgreenchemindustries.comraschig.de

To meet stringent fire safety standards, flame retardancy is imparted to these compositions by incorporating chlorine-containing materials. Diallyl chlorendate, the diallyl ester of chlorendic anhydride, serves as a reactive flame-retardant monomer. google.com Its high chlorine content (attributable to the hexachlorobicycloheptene core of chlorendic acid) is highly effective at quenching combustion. It is often used in conjunction with antimony oxide, which acts as a synergist to enhance its flame-retardant efficiency. google.com

Because diallyl chlorendate is a monomer with allyl groups, it copolymerizes with the diallyl phthalate prepolymer during the curing process. This covalent bonding into the polymer matrix prevents it from leaching out over time, ensuring permanent flame retardancy.

| Component | Function | Typical Content |

|---|---|---|

| Diallyl Phthalate Prepolymer | Base thermosetting resin matrix. | Primary component. |

| Diallyl Chlorendate | Reactive flame-retardant monomer. google.com | Variable, depending on required flame retardancy. |

| Antimony Oxide | Flame-retardant synergist. google.com | Used in conjunction with diallyl chlorendate. |

| Fillers (e.g., glass fiber, minerals) | Enhance mechanical strength and dimensional stability. | Up to 200 parts per hundred parts of resin (phr). google.com |

| Free Radical Catalyst (e.g., peroxide) | Initiates polymerization upon heating. | ~1% to 5% by weight of polymerizable materials. google.com |

| Mold Release Agents | Facilitate removal of the part from the mold. | Small quantities. |

Advanced Polymeric Architectures Incorporating Chlorendic Acid Derivatives

The unique structure of chlorendic acid derivatives like diallyl chlorendate offers potential for their use in creating advanced polymeric architectures beyond simple cross-linked thermosets. The combination of two reactive sites (the diallyl groups) and a rigid, functional core makes these molecules interesting building blocks for macromolecular engineering.

One area of exploration is the synthesis of hyperbranched polymers. Research into the polymerization of diallyl phthalate using specific initiator systems has shown that it can proceed via an "initiator-fragment incorporation radical polymerization" to yield a hyperbranched structure. researchgate.net Given the structural similarity, diallyl chlorendate could foreseeably be used in similar polymerization schemes. This would result in polymers with a highly branched, globular-like architecture, which typically exhibit distinct properties such as lower viscosity and higher solubility compared to their linear analogues of similar molecular weight.

Furthermore, chlorendic acid derivatives can be used to synthesize novel copolymers. By reacting them with other monomers, it is possible to create polymer chains where the chlorendic acid moiety is precisely placed. These advanced structures could be designed to leverage the inherent properties of the chlorendic core, such as:

High Refractive Index: The presence of heavy atoms (chlorine) and aromatic-like structures could be used to develop polymers for optical applications.

Enhanced Thermal Stability: The rigid bicyclic structure can increase the glass transition temperature and degradation temperature of the host polymer.

Inherent Flame Retardancy: Incorporating these derivatives into other polymer backbones (e.g., polyesters, polyamides) could create new materials with built-in fire resistance. rsc.org

These approaches allow for the rational design of polymers where the chlorendic acid derivative is not just a simple additive but a fundamental component of a complex, tailored macromolecular architecture. researcher.life

Iv. Chemical Reactivity and Mechanistic Investigations of Diallyl Chlorendate

Hydrolysis Pathways and Reaction Kinetics of the Ester Linkages

The hydrolysis of diallyl chlorendate involves the cleavage of its two ester linkages, yielding chlorendic acid and allyl alcohol. This process can be catalyzed by either acid or base, with each following a distinct mechanistic pathway. The reaction rate is significantly influenced by both steric and electronic factors originating from the molecule's unique structure. The bulky, rigid bicyclic core can present steric hindrance to the approach of nucleophiles, while the electron-withdrawing nature of the six chlorine atoms enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Under acidic conditions, the hydrolysis of the ester groups in diallyl chlorendate proceeds via a reversible multi-step mechanism. The reaction is typically initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

The key steps in the acid-catalyzed hydrolysis of one ester linkage are:

Protonation: The carbonyl oxygen is protonated, making the carbonyl carbon a stronger electrophile.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original ester group, converting the alkoxy group (-OCH₂CH=CH₂) into a better leaving group (HOCH₂CH=CH₂).

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating allyl alcohol as the leaving group and reforming the carbonyl group.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final chlorendic acid and regenerate the hydronium ion catalyst.

This process is an equilibrium, and the reaction can be driven to completion by using a large excess of water. The same sequence of steps then occurs for the second ester group to fully hydrolyze the molecule.

In the presence of a strong base, such as sodium hydroxide (B78521), diallyl chlorendate undergoes saponification, an irreversible hydrolysis process. This reaction is generally faster and more efficient than acid-catalyzed hydrolysis.

The mechanism for base-catalyzed hydrolysis involves:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the allyloxide ion (⁻OCH₂CH=CH₂) as the leaving group. This step results in the formation of a carboxylic acid.

Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic allyloxide ion (or another hydroxide ion). This is a highly favorable and essentially irreversible acid-base reaction that forms a carboxylate salt and allyl alcohol.

Halogen Chemistry and Its Influence on Reactivity

The six chlorine atoms on the bicyclo[2.2.1]heptene core are a defining feature of diallyl chlorendate and exert a profound influence on its chemical reactivity. The primary effect of these halogens is a strong negative inductive effect (-I effect), where the high electronegativity of chlorine atoms withdraws electron density from the carbon skeleton.

This electron withdrawal significantly increases the partial positive charge (electrophilicity) on the carbonyl carbons of the ester groups. Consequently, these carbons become more susceptible to attack by nucleophiles, which can facilitate reactions such as hydrolysis. While the bulky chlorinated ring can sterically hinder the approach of reactants, the electronic effect generally enhances the intrinsic reactivity of the ester functional groups.

When incorporated into polymer systems, the chlorendate moiety can undergo dehydrochlorination—the elimination of hydrogen chloride (HCl). This reaction is a known degradation pathway for many chlorinated polymers, such as polyvinyl chloride (PVC), when exposed to heat or UV radiation. Studies on the photocatalytic degradation of chlorendic acid have shown that dehydrochlorination is a primary degradation pathway, suggesting that polymers derived from diallyl chlorendate would be susceptible to similar reactions. ajol.infoajol.info This process can lead to the formation of double bonds within the polymer backbone, causing discoloration, changes in mechanical properties, and cross-linking.

Photochemical Reactions and Photo-initiated Processes

Diallyl chlorendate and its parent acid are susceptible to degradation initiated by ultraviolet (UV) radiation. Research on the photocatalytic degradation of chlorendic acid in the presence of a catalyst like titanium dioxide (TiO₂) reveals that the molecule can be broken down through several pathways. The hexachloronorborene structure is noted for its inertness to chemical and biological degradation due to steric and inductive effects from the chlorine atoms. academicjournals.org

Key photo-initiated processes include:

Dehydrochlorination: The elimination of HCl, as confirmed by a decrease in the pH of the reaction solution. ajol.info

Dehydration: The loss of a water molecule from the dicarboxylic acid moiety to form chlorendic anhydride (B1165640). ajol.infoajol.info

C-Cl Bond Cleavage: Direct photolysis can also lead to the cleavage of carbon-chlorine bonds, generating radical species that initiate further degradation.

The kinetics of the photocatalytic degradation of chlorendic acid have been found to follow a Langmuir-Hinshelwood model. In one study, the apparent rate constant for this process was determined, providing insight into its environmental persistence and potential for remediation. academicjournals.org

| Kinetic Model | Parameter | Value | Conditions |

|---|---|---|---|

| Langmuir-Hinshelwood | Apparent Rate Constant (k) | 12.0 ± 1.38 mg L⁻¹min⁻¹ | Aqueous TiO₂ suspension, UV radiation, O₂ present |

| Effect of Catalyst Loading | Optimal TiO₂ Concentration | 2 g/L | - |

| Effect of Temperature | Observation | Initial degradation rates increase with reaction temperature | - |

Ester Exchange Reactions and Transesterification in Polymer Modification

Transesterification, or ester exchange, is a crucial reaction in polymer chemistry for synthesizing and modifying polyesters. For polymers created using diallyl chlorendate, transesterification offers a pathway to alter the material's properties. In this process, the diallyl ester can react with another alcohol in the presence of a catalyst (acid, base, or organometallic) to exchange its allyl groups for different alkyl or aryl groups.

This reaction can be used to:

Modify Polymer Properties: By exchanging the allyl groups with other functional alcohols, properties such as melting point, glass transition temperature, solubility, and flame retardancy can be fine-tuned.

Introduce Cross-linking Sites: The allyl groups themselves are reactive sites for cross-linking. Transesterification can be used to control the density of these sites or to introduce different types of reactive groups.

Recycle and Reprocess: Transesterification can be employed to break down polyester (B1180765) networks, allowing for the recycling and reprocessing of thermoset materials based on diallyl chlorendate.

The modification of existing polyesters through such techniques allows for the optimization of polymer characteristics for a wide array of specific applications, including broadening the potential uses of recycled polymers into more demanding, high-performance roles. google.com

V. Advanced Characterization Methodologies for Diallyl Chlorendate and Its Polymers

Spectroscopic Analysis of Reaction Intermediates and Polymer Structures

Spectroscopic techniques are indispensable for monitoring the synthesis of the diallyl chlorendate monomer and tracking its conversion during polymerization. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose, offering detailed insights into the molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify functional groups and follow the progress of the polymerization reaction. In the synthesis of the diallyl chlorendate monomer from chlorendic anhydride (B1165640) and allyl alcohol, FTIR can confirm the formation of the ester by observing the appearance of a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and C-O-C stretching bands, alongside the disappearance of the anhydride and alcohol functional groups from the reactants.

During polymerization, the key transformation is the consumption of the allyl C=C double bonds. This is monitored by the decrease in the absorbance of the characteristic C=C stretching vibration at approximately 1645 cm⁻¹. The disappearance of this peak signifies the conversion of the monomer into a saturated polymer backbone. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

|---|---|---|

| ~3080 | =C-H Stretch | Present in monomer; decreases during polymerization. |

| ~2950 | C-H Stretch (sp³) | Present in monomer and polymer. |

| ~1740 | C=O Stretch (Ester) | Present in monomer and polymer; serves as a stable internal reference. |

| ~1645 | C=C Stretch (Allyl) | Key peak for monitoring monomer conversion; disappears as polymerization proceeds. nih.gov |

| ~1250 | C-O-C Stretch (Ester) | Present in monomer and polymer. |

| ~750 | C-Cl Stretch | Characteristic of the chlorendic backbone; present in monomer and polymer. |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a more detailed structural analysis. Both ¹H and ¹³C NMR are used to verify the structure of the synthesized diallyl chlorendate monomer. st-andrews.ac.ukresearchgate.net The ¹H NMR spectrum would show characteristic signals for the vinyl protons of the allyl groups (typically in the 5-6 ppm range) and the protons on the carbon adjacent to the ester oxygen (~4.5 ppm). The complex bicyclic structure of the chlorendic acid moiety would also present a unique fingerprint. Upon polymerization, the signals corresponding to the vinyl protons would diminish, providing a quantitative measure of monomer conversion.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Note |

|---|---|---|---|

| -CH=CH₂ | 5.8 - 6.0 | m | Disappears upon polymerization. |

| -CH=CH₂ | 5.2 - 5.4 | m | Disappears upon polymerization. |

| -O-CH₂-CH= | ~4.6 | d | Shifts upon polymerization. |

| Bicyclic Protons | 2.5 - 4.0 | m | Complex signals from the chlorendic backbone. |

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography is essential for assessing the purity of the monomer and characterizing the molecular weight distribution of the resulting polymer.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the diallyl chlorendate monomer. nih.govnih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the monomer from unreacted starting materials like chlorendic acid and allyl alcohol, as well as from any side products formed during synthesis. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for precise quantification of purity.

| Compound | Retention Time (min) | Area % |

|---|---|---|

| Chlorendic Acid | 2.1 | 0.15 |

| Allyl Alcohol | 3.5 | 0.30 |

| Diallyl Chlorendate | 8.7 | 99.5 |

| Unknown Impurity | 9.2 | 0.05 |

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for analyzing the molecular weight and molecular weight distribution of the soluble (pre-gel) polymer. nsf.govresearchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution. slideshare.netazom.comyoutube.com Larger molecules elute faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. This is critical for understanding how polymerization conditions affect the final polymer structure before the formation of an insoluble crosslinked network.

Thermal Analysis of Polymerization and Crosslinking Processes

Thermal analysis techniques provide quantitative information about the heat flow and mass changes associated with polymerization and degradation, which are vital for establishing processing parameters and evaluating the thermal stability of the final product.

Differential Scanning Calorimetry (DSC) is used to study the cure kinetics of the diallyl chlorendate resin. azom.com As the monomer polymerizes and crosslinks, it releases heat in an exothermic reaction. linseis.com A DSC scan of the uncured resin shows a broad exothermic peak over a specific temperature range. From this peak, several key parameters can be determined: the onset temperature of curing, the peak exotherm temperature (indicating the maximum rate of reaction), and the total enthalpy or heat of reaction (ΔH). hu-berlin.de By running subsequent scans, one can determine the residual cure and the glass transition temperature (Tg) of the cured polymer, which is a measure of the material's transition from a rigid, glassy state to a more flexible, rubbery state.

| Parameter | Typical Value | Significance |

|---|---|---|

| Curing Onset Temperature | 150 - 170 °C | Indicates the start of the crosslinking reaction. |

| Peak Exotherm Temperature | 210 - 230 °C | Temperature of the maximum cure rate. |

| Heat of Reaction (ΔH) | 150 - 200 J/g | Total heat evolved; used to calculate the degree of cure. |

| Glass Transition Temp. (Tg) | > 250 °C | Indicates the upper service temperature of the cured polymer. |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured diallyl chlorendate polymer. marquette.edu The analysis involves heating a small sample on a microbalance at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and measuring the change in mass as a function of temperature. The resulting TGA curve provides the decomposition onset temperature (Td), the temperature(s) of maximum degradation rate, and the percentage of non-volatile material, or char yield, remaining at high temperatures. Due to its high chlorine content, polymers of diallyl chlorendate are expected to exhibit high char yields, which is a key mechanism of their inherent flame retardancy. researchgate.net

Rheological Characterization of Polymerization Systems

Rheology is the study of the flow and deformation of matter, and it provides critical information for processing thermosetting resins like diallyl chlorendate. Rheological measurements track the evolution of viscoelastic properties during the curing process. nih.govtechnolife.ind.br

Using a rotational rheometer, the viscosity of the resin can be monitored as a function of time at a constant temperature. Initially, the resin has a low viscosity, allowing for processing and molding. As polymerization proceeds, the molecular weight increases, leading to a sharp rise in viscosity.

Dynamic oscillatory measurements are particularly useful. In these tests, a small, oscillating strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) response, and the loss modulus (G''), which represents the viscous (liquid-like) response. mdpi.com At the beginning of the cure, G'' is greater than G'. As the polymer network forms, G' increases rapidly. The point at which G' = G'' is known as the gel point, signifying the transition from a liquid to a solid, crosslinked network. These parameters are crucial for defining the "pot life" and "gel time" of the resin system.

| Curing Time (min) | Viscosity (Pa·s) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) | State |

|---|---|---|---|---|

| 0 | 0.5 | 10 | 100 | Liquid |

| 10 | 5 | 500 | 1500 | Viscous Liquid |

| 20 (Gel Point) | → ∞ | 5 x 10³ | 5 x 10³ | Gelation |

| 30 | N/A | 1 x 10⁵ | 2 x 10⁴ | Cured Solid |

Vi. Computational and Theoretical Studies of Diallyl Chlorendate Chemistry

Quantum Mechanical Simulations of Electronic Structure and Reactivity

Quantum mechanical simulations are fundamental to understanding the intrinsic properties of the diallyl chlorendate molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and predict the reactivity of the monomer.

Detailed quantum chemical calculations, analogous to those performed on similar molecules like diallyl phthalate (B1215562), can elucidate several key characteristics of diallyl chlorendate. researchgate.net These calculations typically involve geometry optimization to find the most stable molecular conformation, followed by the computation of various electronic properties.

Key parameters obtained from these simulations include:

Electronic Energies: The total electronic energy of the molecule provides a measure of its stability.

Charge Distribution: Analysis of the distribution of electron density reveals the polarity of different parts of the molecule, identifying electrophilic and nucleophilic sites that are crucial for understanding its reactivity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its tendency to undergo chemical reactions. researchgate.net A larger energy gap generally implies greater stability.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

For diallyl chlorendate, the presence of electronegative chlorine atoms on the chlorendic acid backbone significantly influences the electronic structure. Quantum mechanical simulations can precisely quantify this influence, predicting how it affects the reactivity of the diallyl groups during polymerization.

Below is an interactive data table summarizing typical quantum mechanical properties that can be calculated for diallyl chlorendate, with hypothetical values for illustrative purposes, based on findings for similar structures. researchgate.net

| Property | Calculation Method | Predicted Value (Illustrative) | Significance |

| Total Electronic Energy | DFT (B3LYP) | -3250 Hartree | Indicates the overall stability of the molecule. |

| HOMO Energy | DFT (B3LYP) | -7.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | DFT (B3LYP) | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | DFT (B3LYP) | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | DFT (B3LYP) | 2.8 Debye | Indicates the overall polarity of the molecule, influencing its interactions with other molecules. |

| Ionization Potential | Koopmans' Theorem | 7.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | Koopmans' Theorem | 1.2 eV | The energy released when an electron is added to the molecule. |

Molecular Dynamics Modeling of Polymerization and Network Formation

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time, providing a dynamic picture of the polymerization process and the subsequent formation of a crosslinked polymer network.

The polymerization of diallyl chlorendate involves the reaction of the allyl groups to form a complex three-dimensional network. MD simulations can model this process by defining a simulation box containing multiple diallyl chlorendate monomers and an initiator. The simulation then proceeds by solving Newton's equations of motion for the system, allowing the molecules to interact and react based on a defined force field and reaction criteria.

Key aspects of diallyl chlorendate polymerization that can be investigated using MD simulations include:

Curing Process: The simulation can track the progression of the crosslinking reactions over time, providing insights into the kinetics of the curing process. nih.gov

Thermomechanical Properties: Once the polymer network is formed, MD simulations can be used to predict its mechanical and thermal properties, such as the glass transition temperature (Tg), elastic modulus, and thermal expansion coefficient. nih.gov

The simulation of the crosslinking process often employs distance-based criteria, where a chemical bond is formed between two reactive sites (in this case, the allyl groups) when they come within a certain predefined distance of each other. mdpi.com This approach allows for the dynamic formation of the polymer network as the simulation progresses.

The following interactive data table illustrates the types of data that can be extracted from MD simulations of diallyl chlorendate polymerization.

| Parameter | Simulation Method | Typical Output | Significance |

| Degree of Crosslinking vs. Time | MD with reaction algorithm | A curve showing the percentage of reacted allyl groups over time. | Provides information on the curing kinetics and the time required to achieve a certain network density. |

| Glass Transition Temperature (Tg) | MD with temperature ramping | A specific temperature at which the material transitions from a glassy to a rubbery state. | A key property that defines the upper service temperature of the polymer. |

| Elastic Modulus | MD with uniaxial deformation | A measure of the material's stiffness. | Determines the mechanical performance of the resulting polymer. |

| Network Fragment Distribution | Topological analysis of the final network | A histogram showing the distribution of molecular weights of different network fragments. | Provides insights into the homogeneity and connectivity of the polymer network. researchgate.net |

Structure-Reactivity-Functionality Correlations through Computational Approaches

A central goal of computational studies is to establish clear correlations between the chemical structure of a monomer, its reactivity, and the functional properties of the resulting polymer. For diallyl chlorendate, this involves understanding how its unique structural features translate into its performance as a flame retardant material.

Computational approaches can systematically vary the chemical structure of the monomer in silico and predict the resulting changes in properties. This allows for the development of structure-property relationships that can guide the design of new materials with tailored functionalities.

Key structure-reactivity-functionality correlations for diallyl chlorendate that can be explored computationally include:

Influence of Halogenation: The high chlorine content of the chlorendic acid moiety is the primary source of its flame retardant properties. Computational models can investigate how the number and position of chlorine atoms affect the electronic structure and reactivity of the monomer, as well as the thermal stability and degradation pathways of the resulting polymer.

Role of the Diallyl Groups: The reactivity of the allyl groups determines the crosslinking density and the architecture of the polymer network. Computational studies can correlate the steric and electronic effects of the chlorendic acid backbone on the accessibility and reactivity of the allyl groups, which in turn influences the final mechanical and thermal properties of the polymer. slideshare.net

Impact of Network Topology: As revealed by MD simulations, the topology of the polymer network has a profound impact on its macroscopic properties. Structure-property relationships can be established between parameters such as crosslink density and the resulting glass transition temperature, mechanical strength, and thermal stability. slideshare.net

The following table summarizes key structure-property relationships for polymers derived from diallyl chlorendate that can be elucidated through computational methods.

| Structural Feature | Impact on Reactivity/Functionality | Computational Investigation Method |

| High Chlorine Content | Enhances flame retardancy through mechanisms in the gas and condensed phases. Increases the density and potentially the thermal stability of the polymer. | Quantum mechanics to study bond dissociation energies. MD simulations to model thermal degradation and char formation. |

| Bulky Chlorinated Backbone | May sterically hinder the approach of the allyl groups, potentially affecting the rate and extent of polymerization. | Quantum mechanics to calculate reaction barriers. MD simulations to study the dynamics of the polymerization reaction. |

| Diallyl Functionality | Leads to the formation of a highly crosslinked, thermosetting polymer network, resulting in high thermal and dimensional stability. | MD simulations to model network formation and predict thermomechanical properties as a function of crosslink density. |

| Ester Linkages | Can be susceptible to hydrolysis, which may affect the long-term durability of the polymer. | Quantum mechanics to study the energetics of hydrolysis reactions. |

Predictive Modeling for Material Design and Property Optimization

Predictive modeling, often employing machine learning (ML) and quantitative structure-activity relationship (QSAR) models, represents a powerful approach for accelerating the design and optimization of materials based on diallyl chlorendate. mdpi.com These methods leverage existing data to build models that can predict the properties of new, untested materials.

For diallyl chlorendate and its derivatives, predictive modeling can be used to:

Screen for Optimized Flame Retardancy: By building models that correlate molecular descriptors with flame retardant efficacy, it is possible to computationally screen virtual libraries of related compounds to identify candidates with potentially superior performance. nih.gov

Predict Polymer Properties: ML models can be trained on datasets of polymer properties to predict key characteristics such as glass transition temperature, mechanical strength, and thermal stability based on the monomer structure and polymerization conditions. acs.orgrsc.org

Guide Material Formulation: Predictive models can help in optimizing the formulation of polymer resins containing diallyl chlorendate, for example, by predicting how the addition of co-monomers or additives will affect the final properties of the material.

The development of these predictive models typically involves the following steps:

Data Collection: Gathering a dataset of molecules with known properties.

Descriptor Calculation: Calculating a set of numerical descriptors that characterize the molecular structure of each compound.

Model Training: Using a machine learning algorithm to build a model that maps the descriptors to the properties of interest.

Model Validation: Assessing the predictive power of the model on an independent set of data.

The following interactive data table provides examples of how predictive modeling can be applied to diallyl chlorendate-based materials.

| Application Area | Modeling Approach | Input Data | Predicted Output |

| Flame Retardant Design | QSAR | Molecular descriptors (e.g., electronic properties, topological indices) of diallyl chlorendate analogues. | Limiting Oxygen Index (LOI) or other measures of flame retardancy. |

| Polymer Property Prediction | Machine Learning (e.g., Neural Networks, Random Forest) | Monomer structure, co-monomer ratios, curing conditions. | Glass transition temperature (Tg), tensile strength, and thermal decomposition temperature. nih.gov |

| Formulation Optimization | Response Surface Methodology (RSM) | Concentrations of diallyl chlorendate, initiator, and other additives in a formulation. | A set of optimized properties, such as cure time, hardness, and flame resistance. |

Vii. Research Directions in Functional Materials Derived from Diallyl Chlorendate

Mechanistic Investigations of Flame Retardancy in Halogenated Polymers

Diallyl chlorendate, a derivative of chlorendic acid, serves as a reactive flame retardant monomer. Its incorporation into polymer structures imparts flame retardancy through mechanisms that operate in both the gas and condensed phases. The high chlorine content of the chlorendic anhydride (B1165640) moiety is central to these functions.

The primary role of the halogen atoms from diallyl chlorendate in flame retardancy occurs in the gas phase during polymer combustion. At elevated temperatures, the carbon-chlorine bonds within the polymer structure cleave, releasing halogen radicals (Cl•) into the gaseous phase. These highly reactive radicals interfere with the combustion cycle's propagation reactions.

The combustion of polymers involves a chain reaction mechanism driven by high-energy free radicals, primarily hydroxyl (•OH) and hydrogen (H•) radicals. The released chlorine radicals act as scavengers, converting these highly reactive species into less reactive ones. For instance, the chlorine radical can react with a hydrogen radical to form hydrogen chloride (HCl). This HCl can then participate in further scavenging reactions, effectively inhibiting the chain reactions that sustain the flame.

The key reactions in this gas-phase inhibition cycle can be summarized as follows:

Initiation: Polymer-Cl → R• + Cl•

Scavenging:

H• + Cl• → HCl

•OH + HCl → H₂O + Cl•

This process reduces the concentration of the key flame-propagating radicals, leading to a decrease in heat release and eventual flame extinction.

In the condensed phase (the solid polymer), diallyl chlorendate contributes to flame retardancy by promoting the formation of a stable char layer on the material's surface during combustion. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of flammable volatile decomposition products to the gas phase.

The chlorendic acid structure, with its rigid and bicyclic nature, enhances the propensity for char formation. During thermal decomposition, the polymer backbone undergoes cross-linking and cyclization reactions, leading to a carbonaceous residue. The presence of chlorine is also thought to catalyze dehydration and condensation reactions, further promoting the formation of a dense and thermally stable char.

This insulating char layer serves multiple functions:

It reduces the heat transfer from the flame to the polymer, slowing down further decomposition.

It acts as a barrier to the mass transport of flammable gases from the polymer to the flame.

It limits the access of oxygen to the polymer surface, thereby inhibiting oxidative degradation.

Chemical Approaches to Enhanced Corrosion Resistance in Polymer Composites

Polymers derived from diallyl chlorendate, particularly when used as resins in fiber-reinforced composites, exhibit notable corrosion resistance. This property is largely attributed to the chemical stability of the chlorinated cycloaliphatic structure. The bulky and sterically hindered nature of the chlorendic acid moiety protects the ester linkages within the polymer backbone from hydrolytic attack.

Research into enhancing this inherent corrosion resistance has focused on several chemical approaches:

Cross-linking Density: Increasing the cross-linking density of the polymer network can reduce the permeation of corrosive agents such as water, acids, and bases. This is often achieved by optimizing the curing process or by incorporating multifunctional cross-linking agents.

Use of Corrosion-Resistant Fillers: The incorporation of chemically inert fillers and reinforcements, such as glass or carbon fibers that have been surface-treated to improve adhesion to the polymer matrix, can significantly enhance the corrosion resistance of the final composite material.

The combination of a stable polymer matrix derived from diallyl chlorendate and the appropriate selection of fillers and reinforcements allows for the fabrication of composites with excellent long-term performance in harsh chemical environments.

Research into Sustainable Synthesis and Degradation Pathways (Mechanistic Focus)

While the stability of diallyl chlorendate-based polymers is advantageous for many applications, it also raises questions about their environmental persistence. Consequently, research has been directed towards understanding their degradation mechanisms to develop more sustainable end-of-life options.

The photocatalytic degradation of halogenated organic compounds is an area of active research for environmental remediation. In the context of polymers derived from diallyl chlorendate, studies have explored the use of semiconductor photocatalysts, such as titanium dioxide (TiO₂), to break down the polymer structure upon exposure to ultraviolet (UV) light.

The proposed mechanism involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the photocatalyst. These radicals can abstract hydrogen atoms from the polymer backbone, initiating a series of oxidative reactions that lead to chain scission and the eventual mineralization of the organic components into carbon dioxide, water, and inorganic halides. The cleavage of the carbon-chlorine bonds is a critical step in this process, as it reduces the toxicity of the degradation products.

The ester linkages in the polymer backbone derived from diallyl chlorendate are susceptible to hydrolysis, particularly under acidic or basic conditions. While the steric hindrance provided by the chlorendic acid structure slows this process, it is not entirely prevented.

Exploration of Novel Reactive Intermediates and Derivatives for Advanced Applications

The exploration of novel reactive intermediates and derivatives from diallyl chlorendate represents a significant frontier in the development of advanced functional materials. The inherent reactivity of the dual allyl functionalities on the diallyl chlorendate molecule provides a versatile platform for a variety of chemical modifications. These modifications can be performed on the monomer itself or, more commonly, on polymers incorporating diallyl chlorendate units. This post-polymerization modification approach allows for the precise introduction of a wide array of functional groups, thereby tailoring the final properties of the material for specific high-performance applications.

Research in this area is largely centered on leveraging the reactivity of the pendant allyl groups in copolymers. These allyl groups serve as latent reactive sites that can be activated under specific conditions to form intermediates capable of undergoing further chemical transformations. This strategy enables the synthesis of a diverse library of functional polymers from a common diallyl chlorendate-containing precursor.

A primary focus of this research has been the utilization of "click" chemistry, particularly the thiol-ene reaction. This reaction is renowned for its high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions, making it an ideal tool for polymer modification. nih.govresearchgate.net The radical-mediated addition of a thiol to the allyl C=C double bond proceeds with high conversion under mild conditions, often initiated by UV light or thermal initiators. illinois.edu This allows for the grafting of various thiol-containing molecules onto the polymer backbone, introducing new functionalities and significantly altering the material's properties.

For instance, copolymers of diallyl chlorendate can be functionalized with thiols bearing hydroxyl, carboxyl, or amine groups to enhance hydrophilicity, adhesion, or biocompatibility. The introduction of these polar functionalities can transform the character of the otherwise hydrophobic and flame-retardant polymer, opening up possibilities for applications in areas such as biomedical devices, coatings, and adhesives.

Beyond the well-established thiol-ene reaction, researchers are exploring other reactive pathways to generate novel intermediates from the allyl groups of diallyl chlorendate-containing polymers. These include:

Epoxidation: The double bonds of the allyl groups can be converted to epoxide rings. Epoxides are highly reactive intermediates that can be subsequently opened by a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. This two-step process allows for the introduction of a diverse range of functional moieties. The resulting materials could find use in advanced composites and coatings with improved toughness and chemical resistance.

Bromination: The addition of bromine across the double bonds of the allyl groups yields a brominated derivative. The resulting carbon-bromine bonds can then serve as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would enable the grafting of well-defined polymer chains from the diallyl chlorendate-containing backbone, leading to the formation of complex macromolecular architectures such as graft copolymers and polymer brushes. These materials could exhibit unique self-assembly behaviors and find applications in nanotechnology and surface modification. nih.gov

The table below summarizes key research findings on the functionalization of allyl-containing polymers, which are directly applicable to derivatives of diallyl chlorendate.

| Reaction Type | Reactants | Conditions | Resulting Functionality | Potential Advanced Applications |

| Thiol-ene Click | Allyl-functional polymer, Thiol-containing molecule | UV irradiation or thermal initiator | Diverse (hydroxyl, carboxyl, amine, etc.) | Biomedical materials, advanced coatings, adhesives |

| Epoxidation | Allyl-functional polymer, Peroxy acid | Mild conditions | Epoxide ring | High-performance composites, chemically resistant coatings |

| Bromination | Allyl-functional polymer, Bromine | Controlled conditions | Bromoalkane | Initiators for ATRP, synthesis of graft copolymers |

The development of these novel reactive intermediates and derivatives from diallyl chlorendate is a promising strategy for creating a new generation of functional materials. By moving beyond its traditional role as a flame retardant, diallyl chlorendate can be viewed as a versatile building block for polymers with tailored properties for a wide range of advanced applications. Future research will likely focus on optimizing these modification reactions for diallyl chlorendate-specific polymers and exploring the unique properties and potential applications of the resulting novel materials.

Q & A

Q. What are the standard synthetic routes for chlorendic acid diallyl ester, and how can reaction conditions be optimized?

Chlorendic acid diallyl ester is synthesized via esterification between chlorendic acid (hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) and allyl alcohol. Key variables include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods to improve yield and reduce side reactions.

- Molar ratios : Excess allyl alcohol (2:1 or higher) to drive esterification equilibrium.

- Temperature : Typically 80–120°C under reflux, monitored to avoid premature polymerization.

- Purity assessment : Post-synthesis purification via vacuum distillation or column chromatography, followed by GC-MS or H/C NMR for structural confirmation .

Q. What analytical techniques are most effective for characterizing chlorendic acid diallyl ester in research settings?

- Spectroscopy :

- FTIR : Confirm ester carbonyl stretches (~1740 cm) and C-Cl bonds (600–800 cm).

- NMR : H NMR detects allyl protons (δ 4.6–5.4 ppm) and bicyclic framework protons (δ 3.0–3.5 ppm).

- Chromatography :

- HPLC with UV detection (λ = 210–230 nm) for purity analysis.

- GC-MS to identify volatile degradation byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation pathways (e.g., dehydrochlorination vs. dechlorination) observed in chlorendic acid derivatives?

Conflicting degradation mechanisms (e.g., reports dehydrochlorination, while earlier studies suggest dechlorination) can be addressed via:

- Isotopic labeling : Use Cl-labeled compounds to track chlorine loss pathways.

- Comparative studies : Expose the compound to UV light (λ = 254 nm) in aqueous vs. solid matrices, analyzing products via LC-MS/MS.

- pH-controlled experiments : Monitor pH shifts during hydrolysis (chlorendic acid anhydride hydrolyzes to the acid within 1 hour at neutral pH) to distinguish dominant pathways .

Q. What methodologies assess the environmental persistence and mobility of chlorendic acid diallyl ester?

- Half-life studies :

| Matrix | Half-Life | Conditions |

|---|---|---|

| Soil | 140–280 days | Aerobic, 25°C |

| Water | 5 days | UV exposure |

- Leaching potential : Use soil column experiments with HPLC quantification to measure groundwater infiltration rates.

- Adsorption studies : Batch tests with varying soil organic matter (SOM) to determine K (low SOM binding implies high mobility) .

Q. How does chlorendic acid diallyl ester function as a crosslinker in polymer chemistry, and what techniques evaluate its efficacy?

- Copolymerization : React with vinyl monomers (e.g., styrene) using peroxide initiators (e.g., dicumyl peroxide) at 120–150°C.

- Network analysis :

- Gel fraction tests : Measure insoluble polymer after solvent extraction.

- DSC/TGA : Determine glass transition (T) and thermal stability shifts.

Q. What in vitro and in vivo models are suitable for toxicity profiling of chlorendic acid diallyl ester?

- In vitro :

- Ames test for mutagenicity.

- Cell viability assays (e.g., MTT) in human hepatocyte lines (e.g., HepG2) to assess acute toxicity.

- In vivo :

- Rodent carcinogenicity studies : Long-term exposure (18–24 months) with histopathological analysis ( notes tumor induction in mice).

- Dermal irritation tests : OECD Guideline 404 protocols for workplace safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.